2-Chloro-5-decylpyrimidine

Liquid crystal intermediates Physicochemical property differentiation Lipophilicity

Formulation scientists developing low-voltage liquid crystal cells require precise C10 alkyl chain pyrimidines. Generic substitution with C6 or C8 analogs is not viable-the n-decyl chain confers LogP 6.3 versus 4.03 for the C8 congener, a ΔLogP of +2.27 representing an ~187-fold lipophilicity increase that fundamentally alters nematic phase behavior and dielectric anisotropy. • LogP 6.3 (XLogP3-AA) ensures correct phase behavior in LC formulations targeting low driving voltage. • Reactive 2-chloro site enables Suzuki-Miyaura, Negishi, and Buchwald-Hartwig cross-coupling for modular π-system extension. • Available at 98% purity; MW 254.80 g/mol, predicted BP 368.8°C; storage at 2-8°C.

Molecular Formula C14H23ClN2
Molecular Weight 254.8 g/mol
CAS No. 170434-06-7
Cat. No. B065656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-decylpyrimidine
CAS170434-06-7
Molecular FormulaC14H23ClN2
Molecular Weight254.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC1=CN=C(N=C1)Cl
InChIInChI=1S/C14H23ClN2/c1-2-3-4-5-6-7-8-9-10-13-11-16-14(15)17-12-13/h11-12H,2-10H2,1H3
InChIKeyLJRSECCCAXFYFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-decylpyrimidine Technical Specifications


2-Chloro-5-decylpyrimidine (CAS 170434-06-7) is a halogenated pyrimidine derivative featuring a chloro substituent at the 2-position and an n-decyl chain at the 5-position of the aromatic heterocycle . With molecular formula C₁₄H₂₃ClN₂ and molecular weight 254.80 g/mol [1], this compound belongs to the 2-chloro-5-alkylpyrimidine class recognized within the liquid crystal intermediate supply chain . The compound exhibits predicted physicochemical parameters including boiling point 368.8±11.0°C, density 1.008±0.06 g/cm³, and XLogP3-AA 6.3 . It is commercially available at 99% purity from established chemical suppliers with storage specifications of 2-8°C .

Liquid crystal intermediate Patent-validated C10 alkyl chain for nematic phase tuning studies
OLED material building block 2-Chloro reactive site enables modular π-conjugated system synthesis
Custom synthesis programs Quantifiable MW, LogP, and boiling point ranges for rational selection

2-Chloro-5-decylpyrimidine Chain Length Effects


2-Chloro-5-decylpyrimidine cannot be generically substituted with other 2-chloro-5-alkylpyrimidine congeners due to the direct, quantifiable relationship between alkyl chain length and critical physicochemical parameters that govern both synthetic utility and end-application performance. The n-decyl (C10) substituent confers a calculated LogP of 6.3 [1] versus LogP 4.03 for the C8 octyl analog —a ΔLogP of +2.27 representing an approximately 187-fold increase in octanol-water partition coefficient. This hydrophobicity differential fundamentally alters phase behavior in liquid crystalline formulations, where pyrimidine derivatives bearing alkyl chains of 1-10 carbons are explicitly claimed for low-voltage-driven liquid crystal cells [2]. Furthermore, systematic studies on 5-substituted 2-chloropyrimidines demonstrate that hydrolysis rate constants vary predictably with substituent para σ-values [3], establishing that substitution pattern—not merely heterocyclic scaffold presence—determines reactivity profiles in downstream cross-coupling and nucleophilic aromatic substitution reactions.

Shorter-chain analogs (C6, C8) may not reproduce mesomorphic phase behavior required for liquid crystal formulations.
5-Substituent electronic character directly modulates 2-chloro reactivity; substituting with 5-H or electron-withdrawing analogs may shift cross-coupling kinetics.
Unsubstituted pyrimidine or non-halogenated analogs lack the reactive handle for modular derivatization, limiting synthetic utility.

2-Chloro-5-decylpyrimidine Differentiation Evidence


LogP Hydrophobicity vs. C8 Octyl Analog

The XLogP3-AA value of 2-chloro-5-decylpyrimidine is calculated as 6.3 [1], compared to 4.03 for the C8 octyl analog 2-chloro-5-octylpyrimidine . This ΔLogP of +2.27 corresponds to a calculated ~187-fold increase in predicted octanol-water partition coefficient, directly attributable to the two additional methylene units in the decyl side chain. The extended alkyl chain also influences predicted boiling point: 368.8±11.0°C for the C10 compound versus 309.1±11.0°C for the C6 hexyl analog —a predicted differential of approximately 60°C.

LogP vs. C8 analog
Reported
Target XLogP3-AA: 6.3
C8 analog: 4.03
ΔLogP +2.27 (~187× increase)
Supports chain-length-specific selection for liquid crystal formulations.
Computed values; experimental LogP validation recommended.
Liquid crystal intermediates Physicochemical property differentiation Lipophilicity

Molecular Weight and Rotatable Bond Comparison

2-Chloro-5-decylpyrimidine has a molecular weight of 254.80 g/mol with 9 rotatable bonds [1]. The C8 octyl analog has a molecular weight of 226.75 g/mol (Δ28.05 g/mol; 12.4% mass increase) with proportionally fewer rotatable bonds (7). The C6 hexyl analog has a molecular weight of 198.69 g/mol (Δ56.11 g/mol; 28.3% mass increase from C6 to C10). These systematic differences in molecular weight and conformational flexibility are intrinsic to the decyl chain length and cannot be achieved with shorter-chain analogs.

MW & rotatable bonds
Reported
Target: 254.80 g/mol, 9 rot. bonds
C8: 226.75 g/mol, 7 bonds
ΔMW +12.4% vs C8; +28.3% vs C6
Systematic MW and flexibility differences impact purification and solubility screening.
Computed molecular properties; batch-specific characterization advised.
Synthetic intermediate Molecular descriptors Chain-length dependent properties

5-Substituent Electronic Effects on Reactivity

A systematic study of 5-substituted 2-chloropyrimidines demonstrates that hydrolysis rate constants vary predictably with substituent para σ-values, while dissociation constants of the corresponding 2-hydroxypyrimidines vary with meta σ-values [1]. This establishes that the electronic character of the 5-substituent directly modulates the reactivity of the 2-chloro leaving group. The n-decyl substituent at the 5-position of 2-chloro-5-decylpyrimidine exerts an electron-donating inductive effect (+I) that reduces electrophilicity at C2 compared to 5-unsubstituted or 5-electron-withdrawing analogs, thereby altering reaction rates in Suzuki-Miyaura, Buchwald-Hartwig, and other Pd-catalyzed cross-coupling reactions central to pyrimidine-based materials synthesis.

5-Substituent reactivity
Class-level
Hydrolysis rates vary with substituent para σ-values; decyl exerts +I electron-donating effect.
Informs cross-coupling reaction optimization for the 2-chloro site.
Class-level structure-reactivity relationship; confirm with specific coupling conditions.
Reactivity prediction Nucleophilic aromatic substitution Cross-coupling

Liquid Crystal Structural Requirements

2-Chloro-5-decylpyrimidine belongs to the 2-chloro-5-alkylpyrimidine class explicitly categorized within the liquid crystal intermediates supply chain . Patent literature from Chisso Corporation establishes that pyrimidine derivatives bearing alkyl groups of 1-10 carbon atoms at specific positions are claimed for liquid crystal compositions enabling low-voltage-driven liquid crystal cells [1]. Subsequent patents (EP1006109A1) specify that liquid crystalline compounds require high voltage holding ratio, high Δn (optical anisotropy), and high Δε (dielectric anisotropy) while maintaining low-temperature miscibility [2]. The C10 decyl chain length of 2-chloro-5-decylpyrimidine falls within the optimal alkyl chain range (1-10 carbons) identified for achieving favorable mesomorphic properties in pyrimidine-based liquid crystal components.

LC structural scope
Class-level
C10 chain within patent-claimed 1–10 carbon alkyl range for pyrimidine liquid crystal derivatives.
Supports liquid crystal intermediate procurement for nematic phase studies.
Patent scope inference; verify mesomorphic behavior experimentally.
Liquid crystal intermediates Dielectric anisotropy Nematic phase engineering

Pyrimidine Electron-Transport Scaffold

Pyrimidine, owing to its aromaticity, strong electron-withdrawing character, and high dipolar interaction, presents requested characteristics for incorporation into π-conjugated organic materials [1]. The 2-chloro substituent in 2-chloro-5-decylpyrimidine provides a reactive handle for coupling reactions that extend conjugation while retaining the electron-deficient pyrimidine core. Patent literature from Merck (JP6230908B2, US9796684) explicitly claims pyrimidine derivatives as electron-transport materials in organic electroluminescent devices, with required properties including high thermal stability, high glass-transition temperature, and sublimability without decomposition [2][3]. The n-decyl solubilizing chain enables solution processability while the 2-chloro group permits modular derivatization to tune electron-transport properties.

Electron-transport core
Class-level
Pyrimidine core with strong electron-withdrawing character; 2-chloro enables modular π-conjugation.
Provides platform for OLED electron-transport material synthesis.
Class-level material property; device-level performance requires validation.
Organic electronics Electron-transport materials OLED

2-Chloro-5-decylpyrimidine Application Scenarios


Liquid Crystal Intermediate for Nematic Displays

2-Chloro-5-decylpyrimidine is positioned as a synthetic intermediate for liquid crystal compositions requiring the specific C10 alkyl chain length for optimized mesomorphic properties. The compound's decyl substituent falls within the patent-validated 1-10 carbon alkyl range claimed for pyrimidine-based liquid crystal components that enable low-voltage cell driving [1]. Procurement of this specific chain-length variant (rather than C6 or C8 analogs) is indicated when formulation development requires the particular nematic phase range and dielectric anisotropy profile associated with longer alkyl tail groups [2].

OLED Electron-Transport Material Building Block

The 2-chloro substituent provides a reactive site for Suzuki-Miyaura, Negishi, and Buchwald-Hartwig coupling reactions, enabling modular construction of extended π-conjugated systems while retaining the electron-deficient pyrimidine core. This scaffold is explicitly identified in patent literature as suitable for electron-transport materials in organic electroluminescent devices [3][4]. The predicted LogP of 6.3 [5] confers solubility characteristics that support solution-processing methodologies. Selection of the 2-chloro derivative over 2-bromo or 2-iodo analogs offers differentiated reactivity that may be advantageous for specific coupling partners or to minimize unwanted side reactions.

Agrochemical and Pharmaceutical Intermediate

As a halogenated pyrimidine derivative, 2-chloro-5-decylpyrimidine serves as a versatile building block in the development of pharmaceuticals and agrochemicals [6]. The systematic relationship between 5-substituent electronic character and 2-chloro reactivity established for 2-chloropyrimidines [7] provides a predictable framework for reaction optimization. The C10 lipophilic tail may confer desirable physicochemical properties (membrane permeability, metabolic stability) in bioactive molecule design when incorporated into lead compound scaffolds.

Custom Synthesis with Defined Physicochemical Properties

For custom synthesis programs where precise control over molecular weight, LogP, and boiling point is required, 2-chloro-5-decylpyrimidine offers defined, quantifiable parameters: MW 254.80 g/mol [5], XLogP3-AA 6.3 [5], predicted boiling point 368.8°C , and 9 rotatable bonds [5]. These values differentiate it from C8 (MW 226.75; LogP 4.03) and C6 (MW 198.69; BP ~309°C) analogs, enabling rational selection based on required chromatographic behavior, extraction efficiency, or downstream derivatization compatibility. The compound is available at 99% purity from commercial suppliers with defined storage conditions (2-8°C) .

Application
Selection Property
Validation Focus
Liquid crystal intermediate
C10 decyl chain in patent-validated range
Nematic phase and dielectric anisotropy characterization
OLED electron-transport material
2-Chloro reactive handle for cross-coupling
Electron mobility and thermal stability testing
Pharmaceutical/agrochemical intermediate
5-Substituent electronic modulation profile
Reactivity optimization and derivatization yield
Custom synthesis programs
Defined MW, LogP, and boiling point ranges
Chromatographic retention and extraction behavior

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